molecular formula C9H11NO B3310169 2-Ethyl-6-methylisonicotinaldehyde CAS No. 945463-91-2

2-Ethyl-6-methylisonicotinaldehyde

Cat. No. B3310169
M. Wt: 149.19 g/mol
InChI Key: IPBYJKURFFTGDK-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylisonicotinaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is a building block used in research .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-methylisonicotinaldehyde consists of a pyridine ring with an aldehyde group and two alkyl groups attached . The IUPAC name for this compound is 2-ethyl-6-methylisonicotinaldehyde .


Physical And Chemical Properties Analysis

2-Ethyl-6-methylisonicotinaldehyde is a compound with a molecular weight of 149.19 . The compound should be stored at 0-8 °C .

Safety And Hazards

2-Ethyl-6-methylisonicotinaldehyde is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-ethyl-6-methylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-9-5-8(6-11)4-7(2)10-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBYJKURFFTGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylisonicotinaldehyde

Synthesis routes and methods

Procedure details

A solution of crude (2-ethyl-6-methyl-pyridin-4-yl)-methanol (453.6 mg, 3 mmol) in DCM (30 mL) and MnO2 (2.6 g, 30 mmol) is added. The mixture is stirred at rt for 15 h, filtered and evaporated (130 mbar, 45° C.) to give crude 2-ethyl-6-methyl-pyridine-4-carbaldehyde (0.48 g); 1H NMR (CDCl3): δ 10.02 (s, 1H), 7.37 (s, 2H), 2.89 (q, J=7.6 Hz, 2H), 2.64 (s, 3H), 1.33 (t, J=7.6 Hz, 3H).
Quantity
453.6 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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